molecular formula C24H36Cl2N4O3S B13492567 (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride

Cat. No.: B13492567
M. Wt: 531.5 g/mol
InChI Key: HELHKEXERVOIDE-HTIZEUAPSA-N
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Description

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a pyrrolidine ring, a thiazole moiety, and an amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiazole group, and the coupling of the amino acid derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient synthetic routes and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its ability to interact with various biological molecules makes it a useful tool in molecular biology.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest that it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in their activity or function. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, thiazole-containing molecules, and amino acid-based compounds. Examples include:

  • Pyrrolidine-2-carboxylic acid derivatives
  • Thiazole-4-carboxamide derivatives
  • Amino acid amides

Uniqueness

What sets (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride apart is its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H36Cl2N4O3S

Molecular Weight

531.5 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-[[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C24H34N4O3S.2ClH/c1-6-19-27-14(2)20(32-19)16-9-7-15(8-10-16)12-26-22(30)18-11-17(29)13-28(18)23(31)21(25)24(3,4)5;;/h7-10,17-18,21,29H,6,11-13,25H2,1-5H3,(H,26,30);2*1H/t17-,18+,21-;;/m1../s1

InChI Key

HELHKEXERVOIDE-HTIZEUAPSA-N

Isomeric SMILES

CCC1=NC(=C(S1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O)C.Cl.Cl

Canonical SMILES

CCC1=NC(=C(S1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O)C.Cl.Cl

Origin of Product

United States

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